2-Amino-4-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a carbonitrile group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of substituted anilines with cyanoacetic acid derivatives under specific conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium carbonate and conducted in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-amino-4-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds with biological molecules, influencing their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .
Uniqueness
2-amino-4-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C17H17N3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-amino-4-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H17N3S/c1-21-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)20-17(19)14(16)10-18/h6-9H,2-5H2,1H3,(H2,19,20) |
InChI Key |
OKUMPNLXKDAYCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N |
Origin of Product |
United States |
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